Exo vs. Endo BCN: Equivalent SPAAC Kinetics Eliminates Reactivity as a Selection Barrier
Recent stopped-flow spectroscopic analysis and Eyring thermodynamic parameter determination established that endo- and exo-BCN isomers exhibit no significant difference in SPAAC reaction rates. Specifically, exo-BCN-CH₂OH displayed a second-order rate constant k₂ of 1.7 × 10³ M⁻¹ s⁻¹ in SPOCQ reactions, which was found to be near-identical to that of its endo counterpart under identical conditions [1]. This finding contradicts earlier assumptions of isomer-dependent reactivity and clarifies that selection between exo- and endo-BCN derivatives should be based on physical properties rather than click kinetics.
| Evidence Dimension | Second-order rate constant (k₂) in click cycloaddition |
|---|---|
| Target Compound Data | exo-BCN-CH₂OH: k₂ ≈ 1.7 × 10³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | endo-BCN-CH₂OH: k₂ ≈ 1.7 × 10³ M⁻¹ s⁻¹ |
| Quantified Difference | No statistically significant difference (near-identical) |
| Conditions | SPOCQ click reaction; stopped-flow spectroscopic analysis; 25 °C |
Why This Matters
This evidence confirms that users can select BCN-exo-PEG2-NH2 for its favorable solid-state handling and storage without compromising reaction speed relative to the more widely studied endo isomer.
- [1] M. van Gijzel et al. Temperature-dependent reaction rates of quinone-alkene cycloaddition reveal that only entropy determines the rate of SPOCQ reactions. Chemical Science, 2025, 16, 23357-23365. DOI: 10.1039/D5SC04125B View Source
